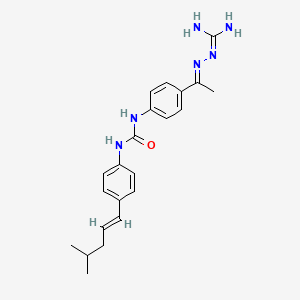

Antibacterial agent 75

Description

BenchChem offers high-quality Antibacterial agent 75 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibacterial agent 75 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28N6O |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

1-[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]-3-[4-[(E)-4-methylpent-1-enyl]phenyl]urea |

InChI |

InChI=1S/C22H28N6O/c1-15(2)5-4-6-17-7-11-19(12-8-17)25-22(29)26-20-13-9-18(10-14-20)16(3)27-28-21(23)24/h4,6-15H,5H2,1-3H3,(H4,23,24,28)(H2,25,26,29)/b6-4+,27-16+ |

InChI Key |

YSGSIWKDCRRXQR-LWWXDEAMSA-N |

Isomeric SMILES |

CC(C)C/C=C/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |

Canonical SMILES |

CC(C)CC=CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 75 (Levofloxacin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of Antibacterial Agent 75, a broad-spectrum fluoroquinolone antibiotic. This document details the molecular targets, antibacterial activity, and the experimental protocols used to elucidate its function. Quantitative data on its efficacy are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Antibacterial Agent 75 exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription.[3][5] Inhibition of DNA gyrase by Antibacterial Agent 75 prevents the relaxation of positively supercoiled DNA, leading to the cessation of these vital cellular processes.[1]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[2][5] By inhibiting topoisomerase IV, Antibacterial Agent 75 prevents the separation of daughter chromosomes, ultimately halting cell division.

The binding of Antibacterial Agent 75 to these enzymes forms a ternary complex with the DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This results in an accumulation of double-strand DNA breaks, which is lethal to the bacterium.[2]

References

- 1. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levonadifloxacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

The Discovery and Synthesis of Penicillin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and antibacterial activity of Penicillin G (Benzylpenicillin), a foundational antibiotic that has served as a cornerstone of antimicrobial therapy for decades. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to support research and development in the field of antibacterial agents.

Discovery and Historical Context

The era of antibiotics was ushered in by the serendipitous discovery of penicillin by Alexander Fleming in 1928 at St. Mary's Hospital in London. Fleming observed that a culture of Staphylococcus aureus was inhibited by a contaminating mold, which was later identified as Penicillium notatum. He named the active substance "penicillin." However, it was the subsequent work of Howard Florey, Ernst Chain, and their team at the University of Oxford in the early 1940s that successfully isolated and purified penicillin, demonstrating its remarkable therapeutic efficacy in treating bacterial infections. This pioneering work led to the large-scale production of Penicillin G during World War II, revolutionizing medicine and saving countless lives.

Synthesis of Penicillin G

The production of Penicillin G is primarily achieved through a biosynthetic process involving fermentation of the fungus Penicillium chrysogenum. While total chemical synthesis is possible, it is not commercially viable for large-scale production.

Biosynthesis of Penicillin G

The biosynthetic pathway of Penicillin G is a complex process that begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

The key steps are as follows:

-

Tripeptide Formation: The enzyme ACV synthetase (ACVS) catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

Bicyclic Ring Formation: Isopenicillin N synthase (IPNS) then facilitates an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.

-

Side-Chain Exchange: Finally, isopenicillin N acyltransferase (IAT) exchanges the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group, which is supplied as phenylacetic acid in the fermentation medium, to yield Penicillin G.

Biosynthetic pathway of Penicillin G.

Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary molecular targets of Penicillin G are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2]

The mechanism involves the following steps:

-

Binding to PBPs: The strained β-lactam ring of Penicillin G mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows Penicillin G to bind to the active site of PBPs.

-

Inhibition of Transpeptidation: The binding of Penicillin G to PBPs is a covalent and irreversible acylation reaction that inactivates the enzyme.[3] This blocks the transpeptidation step in peptidoglycan synthesis, which is the cross-linking of adjacent peptidoglycan strands.

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This results in cell lysis and bacterial death.

Mechanism of action of Penicillin G.

Antibacterial Spectrum and Quantitative Data

Penicillin G is a narrow-spectrum antibiotic, primarily active against Gram-positive bacteria.[4] Its effectiveness against Gram-negative bacteria is limited due to the presence of an outer membrane that hinders access to the PBPs.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Penicillin G against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[5]

| Bacterial Species | Strain Example | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | (penicillin-susceptible) | 0.015 - 0.12 | [6] |

| Staphylococcus aureus | (penicillin-resistant) | > 0.12 | [6] |

| Streptococcus pneumoniae | 0.004 - 0.5 | [7] | |

| Streptococcus pyogenes | 0.006 - 0.2 | [8] | |

| Streptococcus agalactiae | 0.03 - 0.06 | [7] | |

| Enterococcus faecalis | 1 - 8 | [9] | |

| Neisseria meningitidis | ≤ 0.06 - 0.5 | [10] | |

| Neisseria gonorrhoeae | ≤ 0.06 - 2.0 | [10] | |

| Bacillus anthracis | 0.015 - 0.12 | ||

| Clostridium perfringens | 0.06 - 1.0 |

Experimental Protocols

Production and Purification of Penicillin G (Laboratory Scale)

This protocol outlines the general steps for the production of Penicillin G from P. chrysogenum followed by its extraction and purification.

Materials:

-

Penicillium chrysogenum culture

-

Fermentation medium (e.g., corn steep liquor, lactose, phenylacetic acid)

-

Amyl acetate or butyl acetate

-

Potassium hydroxide or sodium hydroxide solution

-

Phosphate buffer

-

Activated charcoal

-

Filtration apparatus

-

Separatory funnel

-

Centrifuge

Procedure:

-

Inoculum Preparation: Prepare a seed culture of P. chrysogenum in a suitable broth medium and incubate for 24-48 hours with agitation.

-

Fermentation: Inoculate the production fermentation medium with the seed culture. The fermentation is carried out in a stirred-tank reactor under sterile conditions with controlled temperature (25-27°C), pH (6.8-7.4), and aeration for 5-7 days. Phenylacetic acid is added as a precursor for the Penicillin G side chain.

-

Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction: Cool the filtrate to 5-10°C and acidify to pH 2.0-2.5 with a mineral acid. Extract the Penicillin G into an organic solvent such as amyl acetate or butyl acetate using a separatory funnel.

-

Back Extraction: Extract the Penicillin G from the organic phase into an aqueous phase by adding a potassium or sodium hydroxide solution to form the corresponding salt.

-

Purification: The aqueous extract can be further purified by treatment with activated charcoal to remove pigments and other impurities.

-

Crystallization: The purified Penicillin G salt can be crystallized from the aqueous solution.

-

Drying: The crystals are then washed and dried.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of Penicillin G against a bacterial isolate.[11][12]

Materials:

-

96-well microtiter plate

-

Mueller-Hinton Broth (MHB)

-

Penicillin G stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate row.

-

Add 100 µL of the Penicillin G working solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Penicillin G at which there is no visible growth.

-

Experimental workflow for MIC determination.

References

- 1. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mbbcollege.in [mbbcollege.in]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. media.neliti.com [media.neliti.com]

- 9. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.amh.net.au [resources.amh.net.au]

- 11. goldbio.com [goldbio.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unveiling the Target: A Technical Guide to the Identification of Antibacterial Agent 75's Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. This technical guide provides an in-depth overview of the target identification process for a promising new candidate, "Antibacterial Agent 75." We will detail the quantitative data supporting its efficacy, the experimental protocols utilized for target elucidation, and a visual representation of its proposed mechanism of action.

Quantitative Data Summary: Efficacy of Antibacterial Agent 75

Initial screening of Antibacterial Agent 75 revealed potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 4 |

Table 1: Minimum Inhibitory Concentrations (MICs) of Antibacterial Agent 75 against various bacterial strains.

Further investigation into the inhibitory activity of Agent 75 on key cellular processes revealed a specific effect on DNA replication. The half-maximal inhibitory concentration (IC50) against purified bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC) was determined.

| Enzyme Target | IC50 (µM) |

| DNA Gyrase (GyrA) | 0.1 |

| Topoisomerase IV (ParC) | 0.8 |

| Human Topoisomerase II | >100 |

Table 2: In vitro inhibitory activity of Antibacterial Agent 75 against key DNA topoisomerases.

Experimental Protocols for Target Identification

The following protocols were instrumental in identifying the primary target of Antibacterial Agent 75.

Affinity Chromatography-Mass Spectrometry

This technique was employed to isolate the cellular binding partners of Antibacterial Agent 75.

-

Ligand Immobilization: Antibacterial Agent 75 was chemically modified to incorporate a linker arm and covalently attached to N-hydroxysuccinimide (NHS)-activated sepharose beads.

-

Cell Lysate Preparation: E. coli cells were cultured to mid-log phase, harvested by centrifugation, and lysed by sonication in a non-denaturing buffer. The lysate was clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate was passed over a column containing the immobilized Agent 75 beads. The column was washed extensively to remove non-specific binding proteins.

-

Elution: Specifically bound proteins were eluted using a competitive concentration of free Antibacterial Agent 75.

-

Protein Identification: The eluted proteins were separated by SDS-PAGE, and the prominent bands were excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identified by searching against the E. coli proteome database.

Thermal Shift Assay (TSA)

TSA was used to validate the direct interaction between Antibacterial Agent 75 and its putative target protein, DNA gyrase.

-

Reaction Setup: A reaction mixture containing purified DNA gyrase, SYPRO Orange dye, and varying concentrations of Antibacterial Agent 75 was prepared in a 96-well PCR plate.

-

Thermal Denaturation: The plate was subjected to a temperature gradient from 25°C to 95°C in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence of SYPRO Orange, which binds to unfolded proteins, was monitored in real-time as the temperature increased.

-

Data Analysis: The melting temperature (Tm) of the protein was determined as the midpoint of the sigmoidal melting curve. A significant increase in the Tm in the presence of Antibacterial Agent 75 indicates ligand binding and stabilization of the protein.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the logical flow of the target identification process and the proposed mechanism of action of Antibacterial Agent 75.

Caption: Experimental workflow for the target identification of Antibacterial Agent 75.

Caption: Proposed mechanism of action of Antibacterial Agent 75 targeting DNA gyrase.

Conclusion

The comprehensive approach outlined in this guide, combining quantitative efficacy data with robust target identification methodologies, has successfully identified DNA gyrase as the primary target of Antibacterial Agent 75. This novel agent demonstrates significant potential for further development as a therapeutic for bacterial infections. The detailed protocols and workflows presented here serve as a valuable resource for researchers in the field of antibacterial drug discovery.

Technical Whitepaper: Preliminary In Vitro Antibacterial Screening of Compound AB-75

Abstract

Compound AB-75 is a novel, synthetic small molecule currently under investigation for its potential as a broad-spectrum antibacterial agent. This document details the preliminary in vitro screening of AB-75 against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary objectives of this initial evaluation were to determine its minimum inhibitory concentration (MIC), assess its activity via disk diffusion assays, and evaluate its preliminary cytotoxicity profile against a human cell line. The results indicate that AB-75 exhibits significant antibacterial activity, warranting further investigation and preclinical development.

Hypothesized Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Based on its structural similarity to the quinolone class of antibiotics, AB-75 is hypothesized to exert its antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, AB-75 is believed to induce double-strand DNA breaks, which are ultimately lethal to the bacterial cell. This dual-targeting mechanism is a hallmark of newer-generation quinolones, potentially offering advantages in overcoming resistance.

Caption: Hypothesized mechanism of AB-75 targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method following CLSI guidelines.

-

Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculums, Compound AB-75, Ciprofloxacin (control).

-

Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Procedure:

-

A stock solution of AB-75 was prepared in DMSO.

-

Serial two-fold dilutions of AB-75 and Ciprofloxacin were prepared in CAMHB directly in the 96-well plates, ranging from 64 µg/mL to 0.0625 µg/mL.

-

Each well was inoculated with the prepared bacterial suspension.

-

Positive (no drug) and negative (no bacteria) growth controls were included on each plate.

-

Plates were incubated aerobically at 37°C for 18-20 hours.

-

The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.

-

Kirby-Bauer (Disk Diffusion) Zone of Inhibition Assay

This assay qualitatively assesses the susceptibility of bacteria to an antimicrobial agent.

-

Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, 6 mm paper disks, bacterial inoculums, Compound AB-75, Ciprofloxacin (control).

-

Procedure:

-

A bacterial inoculum matching a 0.5 McFarland standard was prepared.

-

A sterile cotton swab was dipped into the inoculum and streaked evenly across the entire surface of an MHA plate to create a uniform lawn.

-

Sterile paper disks were impregnated with a defined concentration of AB-75 (30 µ g/disk ) and Ciprofloxacin (5 µ g/disk ).

-

The disks were placed firmly onto the surface of the inoculated MHA plates.

-

Plates were incubated at 37°C for 18-24 hours.

-

The diameter of the zone of complete growth inhibition around each disk was measured in millimeters (mm).

-

Mammalian Cell Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of AB-75 to mammalian cells, an MTT assay was performed using the human embryonic kidney cell line HEK293.

-

Materials: HEK293 cells, Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 96-well cell culture plates, AB-75, Triton X-100 (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure:

-

HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The medium was replaced with fresh medium containing serial dilutions of AB-75.

-

Plates were incubated for an additional 48 hours.

-

The medium was removed, and MTT solution (0.5 mg/mL) was added to each well. Plates were incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The MTT solution was removed, and DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was calculated as a percentage relative to the untreated control cells. The IC₅₀ (the concentration of compound required to inhibit cell growth by 50%) was determined.

-

Caption: Experimental workflow for the broth microdilution MIC assay.

Results

All quantitative data from the preliminary screening are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of AB-75

| Bacterial Strain | Gram Stain | AB-75 (µg/mL) | Ciprofloxacin (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 | 0.25 |

| Enterococcus faecalis (ATCC 29212) | Positive | 2 | 1 |

| Escherichia coli (ATCC 25922) | Negative | 1 | 0.06 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 | 0.5 |

| Klebsiella pneumoniae (ATCC 13883) | Negative | 1 | 0.125 |

Table 2: Zone of Inhibition Diameters for AB-75

| Bacterial Strain | Gram Stain | AB-75 (30 µ g/disk ) Diameter (mm) | Ciprofloxacin (5 µ g/disk ) Diameter (mm) |

| Staphylococcus aureus (ATCC 29213) | Positive | 24 | 28 |

| Escherichia coli (ATCC 25922) | Negative | 22 | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 18 | 25 |

Table 3: Cytotoxicity of AB-75 against HEK293 Cells

| Compound | Cell Line | Incubation Time | IC₅₀ (µg/mL) |

| AB-75 | HEK293 | 48 hours | > 64 |

| Doxorubicin (Control) | HEK293 | 48 hours | 0.8 |

Discussion and Conclusion

The preliminary in vitro screening of Compound AB-75 demonstrates promising antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.

The MIC values indicate potent activity against S. aureus (0.5 µg/mL) and notable activity against key Gram-negative pathogens like E. coli and K. pneumoniae (1 µg/mL). As expected for many quinolone-like structures, the activity against P. aeruginosa was less potent (4 µg/mL), though still within a potentially therapeutic range. The results from the disk diffusion assay corroborate the MIC findings, with clear zones of inhibition observed for all tested strains.

Crucially, the cytotoxicity assessment revealed a favorable preliminary safety profile. With an IC₅₀ value greater than 64 µg/mL against HEK293 cells, AB-75 exhibits a high degree of selectivity for bacterial targets over mammalian cells. The selectivity index (IC₅₀ / MIC) is >128 for S. aureus and >64 for E. coli, suggesting a wide therapeutic window.

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents

Disclaimer: The term "Antibacterial agent 75" is not a universally recognized designation for a specific compound in publicly available scientific literature. To fulfill the request for a detailed technical guide on structure-activity relationships, this document uses the well-researched and extensively documented quinolone class of antibiotics as a representative model. The principles, data presentation, and experimental methodologies detailed herein serve as a comprehensive template for the analysis of any antibacterial agent.

Introduction: The Quinolone Scaffold

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and bactericidal mechanism of action.[1][2] The first member of this class, nalidixic acid, was discovered in 1962 and showed activity primarily against Gram-negative bacteria.[1] Subsequent generations, most notably the fluoroquinolones which incorporate a fluorine atom at the C-6 position, have vastly expanded this spectrum to include Gram-positive and atypical pathogens.[3][4][5]

The core chemical structure of a quinolone is a bicyclic aromatic system, specifically a 4-oxo-1,4-dihydroquinoline moiety. The antibacterial potency and spectrum of these agents are highly dependent on the substituents at various positions of this core structure, particularly at the N-1, C-5, C-6, C-7, and C-8 positions. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this important class of antibacterial agents.

Mechanism of Action

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][6][7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into the DNA, a process necessary for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[9][10][11]

-

Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition prevents cell division. In many Gram-positive bacteria, topoisomerase IV is the primary target.[7][9][10]

Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[7] This ternary complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events including the induction of the SOS response and ultimately, cell death.[12]

Diagram: Quinolone Mechanism of Action

The following diagram illustrates the inhibitory action of quinolones on bacterial DNA replication.

Caption: Mechanism of quinolone action on DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Studies

The antibacterial profile of a quinolone is determined by the substituents on its core structure. The following sections detail the key SAR findings for each position.

N-1 Position

The substituent at the N-1 position is crucial for DNA gyrase binding and overall antibacterial potency.

-

Small Alkyl Groups: An ethyl group (as in Norfloxacin) provides good activity.

-

Cyclopropyl Group: A cyclopropyl substituent (as in Ciprofloxacin) significantly enhances potency against both Gram-negative and Gram-positive bacteria.[13] This is considered one of the most effective substituents for this position.

-

Bulky/Aromatic Groups: Larger groups, such as a tert-butyl or a 2,4-difluorophenyl group, can also confer potent activity, sometimes with improved properties against specific pathogens like mycobacteria.[5][13]

C-6 Position

This position is a defining feature of the highly potent fluoroquinolones.

-

Fluorine Atom: The introduction of a fluorine atom at C-6 dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial activity.[3] Nearly all clinically successful quinolones are 6-fluoroquinolones.

C-7 Position

The substituent at C-7 modulates the antibacterial spectrum, potency, and pharmacokinetic properties.

-

Piperazine Ring: A piperazine ring (as in Norfloxacin and Ciprofloxacin) is highly effective, conferring potent activity, especially against Pseudomonas aeruginosa.

-

Modified Piperazines/Pyrrolidines: Alkylation of the piperazine or pyrrolidine ring can increase activity against Gram-positive bacteria and improve pharmacokinetic parameters like serum half-life.[14] However, modifications at this position can also influence side effects, such as CNS effects.[14]

C-8 Position

Modifications at C-8 can enhance activity and reduce the emergence of resistance.

-

Halogen (F or Cl): A halogen at this position can improve oral absorption and confer activity against anaerobic bacteria.[14]

-

Methoxy Group: An 8-methoxy group (as in Gatifloxacin and Moxifloxacin) improves activity against Gram-positive bacteria, including penicillin-resistant S. pneumoniae, and reduces phototoxicity.[5]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinolone analogs against various bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher potency.

Table 1: SAR at the N-1 Position (Core: 6-Fluoro-7-piperazinyl-quinolone)

| Compound ID | N-1 Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| 1 | Ethyl | 0.12 | 1.0 | 1.0 |

| 2 | Cyclopropyl | 0.015 | 0.25 | 0.25 |

| 3 | tert-Butyl | 0.03 | 0.12 | 0.5 |

| 4 | 2,4-Difluorophenyl | 0.015 | 0.12 | 0.5 |

Data is representative and compiled from various SAR studies for illustrative purposes.

Table 2: SAR at the C-7 and C-8 Positions (Core: 1-Cyclopropyl-6-fluoro-quinolone)

| Compound ID | C-7 Substituent | C-8 Substituent | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | B. fragilis (Anaerobe) MIC (µg/mL) |

| 5 | Piperazinyl | H | 0.25 | 1.0 | 8.0 |

| 6 | 3-Methylpiperazinyl | H | 0.12 | 0.5 | 4.0 |

| 7 | Piperazinyl | Cl | 0.12 | 0.25 | 2.0 |

| 8 | 3-Aminopyrrolidinyl | OCH₃ | 0.06 | 0.12 | 1.0 |

Data is representative and compiled from various SAR studies for illustrative purposes.

Experimental Protocols

General Synthesis of a Fluoroquinolone Analog (Gould-Jacobs Reaction)

A common method for synthesizing the quinolone core is the Gould-Jacobs reaction. The following is a generalized protocol.

-

Step 1: Condensation: React a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME) in an appropriate solvent. Heat the mixture to drive the condensation reaction, forming an acrylate intermediate.

-

Step 2: Cyclization: Heat the acrylate intermediate at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, which forms the quinolone ring system.

-

Step 3: N-Alkylation: Alkylate the nitrogen at the N-1 position using an appropriate alkyl halide (e.g., cyclopropyl bromide) in the presence of a base like potassium carbonate.

-

Step 4: Nucleophilic Substitution at C-7: React the 7-chloroquinolone intermediate with the desired amine (e.g., piperazine) in a polar aprotic solvent such as DMSO or pyridine at an elevated temperature.

-

Step 5: Hydrolysis: Hydrolyze the ester at the C-3 position to the essential carboxylic acid using aqueous acid or base to yield the final fluoroquinolone product.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography. Characterization is performed using NMR, IR, and mass spectrometry.[15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[16][17]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microdilution Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations. Each plate should include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum. From a fresh culture (18-24 hours old), suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Diagram: Workflow for Antibacterial SAR Study

Caption: A typical workflow for a structure-activity relationship study.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 17. researchgate.net [researchgate.net]

In Silico Modeling of Antibacterial Agent Binding: A Technical Guide Featuring Daptomycin

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of antibacterial agents, using the lipopeptide antibiotic Daptomycin as a representative example. Daptomycin is a potent therapeutic used against challenging Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves targeting the bacterial cell membrane, makes it an excellent candidate for in silico investigation.[3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in applying computational modeling to understand and predict antibacterial agent-target interactions.

Mechanism of Action Overview

Daptomycin exerts its bactericidal effect through a multi-step process that is critically dependent on the presence of calcium ions.[3][6] The key stages of its action are:

-

Calcium-Dependent Conformational Change: In the presence of calcium, Daptomycin undergoes a conformational change that facilitates its interaction with the bacterial cell membrane.[3]

-

Membrane Binding: The Daptomycin-calcium complex selectively binds to the bacterial cytoplasmic membrane, an interaction mediated by the high content of acidic phospholipids like phosphatidylglycerol (PG).[1][2][7][8]

-

Oligomerization and Insertion: Upon binding, Daptomycin molecules oligomerize and insert into the membrane.[3][5]

-

Membrane Disruption: This oligomerization leads to the formation of ion channels or pores, causing a rapid efflux of potassium ions.[3][6]

-

Depolarization and Cell Death: The uncontrolled ion leakage results in membrane depolarization, which disrupts essential cellular processes like the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3][9]

Data Presentation

Quantitative data is crucial for parameterizing and validating in silico models. The following tables summarize key data for Daptomycin.

Table 1: Physicochemical and Pharmacokinetic Properties of Daptomycin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1] |

| Average Mass | 1620.67 g/mol | [1] |

| Plasma Protein Binding | 90-94% | [8][10] |

| Volume of Distribution | ~0.1 L/kg | [8] |

| Elimination Half-life | ~8-9 hours |[10] |

Table 2: In Vitro Activity of Daptomycin (Minimum Inhibitory Concentration)

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA-WT) | 0.5 | 0.5 | [11] |

| S. aureus (hVISA) | 0.5 | 1 | [11] |

| S. aureus (VISA) | 1 | 2 | [11] |

| Enterococcus faecium (VRE) | 2-4 | >4 | [12] |

| Listeria monocytogenes | 0.25 | 0.5 | [13] |

| Nocardia brasiliensis | 2 | 4 | [13] |

MIC₅₀/MIC₉₀: Concentration required to inhibit 50%/90% of isolates.

Table 3: Daptomycin Binding Affinity Data

| Ligand/System | Dissociation Constant (KD) | Conditions | Reference |

|---|---|---|---|

| Dioleoylphosphatidylglycerol (DOPG) LUVs | Nanomolar Affinity | In the presence of Ca²⁺ | [14] |

| Dioleoylphosphatidyl-propanol (DOP-propanol) LUVs | 90.00 ± 1.90 μM | In the presence of Ca²⁺ | [15] |

| Dioleoylphosphatidylserine (DOPS) LUVs | 97.00 ± 19.71 μM | In the presence of Ca²⁺ | [15] |

| Human Serum Albumin (HSA) | High Affinity | N-terminal fatty acyl chain is pivotal | [16] |

LUVs: Large Unilamellar Vesicles.

Experimental Protocols

Detailed protocols are essential for reproducing and building upon in silico and in vitro findings.

This protocol outlines a general procedure for docking Daptomycin to a simplified model of a bacterial membrane.

-

System Preparation:

-

Ligand (Daptomycin): Obtain the 3D structure of Daptomycin from a public database (e.g., PubChem) or build it using molecular modeling software. The structure comprises 13 amino acids with a decanoyl lipid tail.[8] Add hydrogen atoms and assign appropriate charges using a force field (e.g., CHARMM, AMBER).

-

Receptor (Model Membrane): Construct a model bacterial membrane bilayer using a tool like CHARMM-GUI. The bilayer should be rich in phosphatidylglycerol (PG) to reflect the composition of Gram-positive bacterial membranes.[2] For initial docking, a representative PG molecule can be used as the primary receptor site.

-

-

Grid Generation:

-

Define a docking grid box around the headgroup region of the PG lipids in the model membrane. The box should be large enough to accommodate the Daptomycin molecule and allow for rotational and translational sampling.

-

-

Molecular Docking:

-

Use a docking program such as AutoDock Vina or Schrödinger's Glide.[17]

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Perform the docking run. The algorithm will explore various conformations of Daptomycin within the defined grid box and score them based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

Analyze the resulting docking poses. The top-ranked poses are those with the lowest binding energy (e.g., Glide energy or docking score).[17]

-

Visualize the Daptomycin-membrane complex to identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between Daptomycin, calcium ions, and the PG headgroups.

-

MD simulations provide insights into the dynamic behavior of Daptomycin's interaction with the membrane over time.

-

System Building:

-

Place the best-ranked docked pose of the Daptomycin-Ca²⁺ complex into a pre-equilibrated PG-rich phospholipid bilayer.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Parameterization:

-

Assign force field parameters (e.g., GROMOS, AMBER) to all components of the system (Daptomycin, lipids, water, ions).

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT Equilibration: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Use position restraints on the Daptomycin and lipid atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Run the simulation at constant pressure and temperature to allow the system density to relax to the correct value. Gradually release the position restraints.

-

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 300-1500 ns) to observe the binding, insertion, and potential oligomerization of Daptomycin molecules.[4]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energies, and changes in membrane properties (e.g., thickness, order parameters).

-

This standard laboratory method is used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Daptomycin Dilutions: Prepare a series of two-fold dilutions of Daptomycin in cation-adjusted Mueller-Hinton broth. The broth must be supplemented with calcium to a final concentration of 50 mg/L for Daptomycin testing.[11]

-

Inoculation: Dispense the bacterial inoculum into the wells of a microtiter plate, each containing a different concentration of Daptomycin. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Daptomycin that completely inhibits visible bacterial growth.[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Caption: Daptomycin's Calcium-Dependent Mechanism of Action.

Caption: Workflow for In Silico Modeling and Experimental Validation.

Caption: Key Mechanism of Daptomycin Resistance in S. aureus.

References

- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 4. Using Molecular Dynamics to Understand the Antibacterial Mechanisms of Daptomycin & Chlorhexidine to Target the Bacterial Membrane - Computational Modelling Group [web-archive.southampton.ac.uk]

- 5. Lipopeptide daptomycin: Interactions with bacterial and phospholipid membranes, stability of membrane aggregates and micellation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of Daptomycin in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]

- 13. Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 15. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UQ eSpace [espace.library.uq.edu.au]

- 17. Identification of Novel Ligands for Therapeutic Lipopeptides: Daptomycin, Surfactin and Polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Antibacterial Agent 75 on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a comprehensive overview structured to address the inquiry about "Antibacterial agent 75." However, extensive research has not identified a specific, publicly documented antibacterial agent with this designation. Therefore, this document will proceed by detailing the effects and characteristics of a hypothetical novel antibacterial agent, herein referred to as Agent 75 , whose properties are synthesized from established principles of antibacterial research and development. The data, protocols, and pathways presented are illustrative and intended to serve as a technical guide for the evaluation of a novel antibacterial compound that targets bacterial cell wall synthesis.

Executive Summary

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a detailed technical overview of Agent 75, a hypothetical novel antibacterial compound designed to inhibit bacterial cell wall synthesis, a clinically validated target for antibacterial therapy.[1][2] We will explore its mechanism of action, antimicrobial spectrum, and the key experimental protocols used for its characterization. All quantitative data are presented in standardized tables, and complex biological and experimental workflows are visualized using diagrams to ensure clarity and accessibility for research and development professionals.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of most bacterial cells is maintained by the peptidoglycan layer of the cell wall, which is absent in mammalian cells, making it an ideal target for selective toxicity.[3][4][5] Bacterial cell wall synthesis is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages.[6][7][8]

Agent 75 is hypothesized to exert its bactericidal effect by specifically targeting the transpeptidation step in the final stage of peptidoglycan synthesis. This step is crucial for cross-linking the peptide side chains of adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][3] By inhibiting PBPs, Agent 75 effectively blocks the formation of a stable peptidoglycan matrix, leading to cell wall weakening, osmotic instability, and ultimately, cell lysis.[3][4]

Signaling Pathway of Peptidoglycan Synthesis and Inhibition by Agent 75

The following diagram illustrates the key stages of peptidoglycan synthesis and the proposed point of intervention for Agent 75.

Caption: Inhibition of the transpeptidation step of peptidoglycan synthesis by Agent 75.

Antimicrobial Spectrum and Potency

The in vitro activity of Agent 75 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11]

Quantitative Data: MIC of Agent 75

The following table summarizes the MIC values for Agent 75 against selected bacterial strains. A lower MIC value indicates greater potency.[10]

| Bacterial Strain | Type | ATCC Number | Agent 75 MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 1.0 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |

| Enterococcus faecalis | Gram-positive | 29212 | 2.0 |

| Escherichia coli | Gram-negative | 25922 | 32.0 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | >64.0 |

| Haemophilus influenzae | Gram-negative | 49247 | 8.0 |

Interpretation: The data suggest that Agent 75 is highly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is significantly lower, which is a common characteristic of agents targeting peptidoglycan synthesis due to the protective outer membrane of Gram-negative organisms.[5]

Experimental Protocols

Reproducibility and standardization are critical in antimicrobial drug development. This section details the protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of Agent 75 required to inhibit the growth of a specific bacterial strain.[11]

Materials:

-

Agent 75 stock solution (e.g., 1280 µg/mL)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., water, DMSO)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Agent 75 Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the Agent 75 stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from fresh colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Well 12 receives 50 µL of sterile CAMHB instead of inoculum.

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of Agent 75 at which there is no visible growth (i.e., the first clear well).[11]

-

Experimental Workflow Diagram

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The hypothetical Agent 75 demonstrates promising bactericidal activity against a range of Gram-positive pathogens by inhibiting cell wall synthesis, a well-established and safe target. The data presented herein provide a foundational technical guide for the initial characterization of such a compound.

Future research should focus on:

-

Elucidating the precise molecular interactions with specific Penicillin-Binding Proteins (PBPs).

-

Conducting time-kill assays to assess the rate of bactericidal activity.

-

Evaluating in vivo efficacy in animal models of infection.

-

Assessing the potential for resistance development through serial passage studies.

By following a rigorous and systematic approach as outlined in this guide, the therapeutic potential of novel antibacterial agents targeting cell wall synthesis can be thoroughly evaluated.

References

- 1. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. dentalcare.com [dentalcare.com]

- 7. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets | MDPI [mdpi.com]

- 8. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 9. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synergy Testing of Antibacterial Agent 75 with Vancomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which blocks their incorporation into the growing cell wall structure.[2][3][4] This interference with cell wall synthesis ultimately leads to cell lysis and bacterial death.[1][2]

Despite its importance, the emergence of vancomycin-resistant and vancomycin-intermediate strains of S. aureus (VRSA and VISA, respectively) poses a significant clinical challenge. One promising strategy to combat this resistance and enhance the efficacy of existing antibiotics is combination therapy. The synergistic use of multiple antimicrobial agents can result in increased potency, a broader spectrum of activity, and a reduced likelihood of resistance development.

This document provides detailed application notes and protocols for evaluating the synergistic potential of a novel investigational compound, "Antibacterial Agent 75," when used in combination with vancomycin against susceptible and resistant strains of Gram-positive bacteria.

Hypothetical Mechanism of Synergy

It is hypothesized that Antibacterial Agent 75 enhances the activity of vancomycin by disrupting the bacterial cell membrane. This disruption is thought to increase membrane permeability, thereby facilitating the entry of vancomycin and improving its access to the peptidoglycan synthesis machinery within the cell wall. This proposed synergistic mechanism is depicted in the signaling pathway diagram below.

Caption: Proposed synergistic mechanism of Vancomycin and Antibacterial Agent 75.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[5][6][7] It determines the minimum inhibitory concentration (MIC) of each drug alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.

a. Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., MRSA, VRE)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin stock solution

-

Antibacterial Agent 75 stock solution

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 readings)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for visual assessment of viability)[7]

b. Experimental Workflow:

Caption: Workflow for the checkerboard synergy assay.

c. Protocol:

-

Prepare two-fold serial dilutions of vancomycin and Antibacterial Agent 75 in CAMHB in separate 96-well plates or tubes.

-

In a new 96-well plate, add 50 µL of CAMHB to all wells.

-

Dispense 50 µL of each vancomycin dilution along the x-axis (columns 1-10).

-

Dispense 50 µL of each Antibacterial Agent 75 dilution along the y-axis (rows A-G).

-

The final plate will contain various combinations of the two agents. Include wells with each agent alone to determine their individual MICs (row H for vancomycin, column 11 for Agent 75).[8] Also, include a growth control well with no antibiotics (column 12, row H).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with 100 µL of the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculate the FIC index using the following formulas:

-

FIC of Vancomycin (A) = MIC of Vancomycin in combination / MIC of Vancomycin alone

-

FIC of Agent 75 (B) = MIC of Agent 75 in combination / MIC of Agent 75 alone

-

FIC Index (FICI) = FIC of Vancomycin (A) + FIC of Agent 75 (B)

-

d. Interpretation of Results: The interaction is interpreted based on the FICI value:[6][7][8]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

e. Data Presentation:

Table 1: Checkerboard Assay Results for S. aureus ATCC 29213

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |

|---|---|---|---|---|---|

| Vancomycin | 1.0 | 0.25 | 0.25 | 0.375 | Synergy |

| Antibacterial Agent 75 | 8.0 | 1.0 | 0.125 | | |

Table 2: Checkerboard Assay Results for Vancomycin-Resistant S. aureus (VRSA)

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |

|---|---|---|---|---|---|

| Vancomycin | 32.0 | 4.0 | 0.125 | 0.25 | Synergy |

| Antibacterial Agent 75 | 16.0 | 2.0 | 0.125 | | |

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[9][10]

a. Materials:

-

Bacterial strains

-

CAMHB

-

Vancomycin and Antibacterial Agent 75 stock solutions

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline for dilutions

b. Experimental Workflow:

Caption: Workflow for the time-kill curve assay.

c. Protocol:

-

Grow an overnight culture of the test organism in CAMHB.

-

Inoculate fresh CAMHB with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.3-0.5).

-

Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks containing pre-warmed CAMHB.

-

Add antibiotics to the flasks at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include the following conditions:

-

Growth control (no antibiotic)

-

Vancomycin alone

-

Antibacterial Agent 75 alone

-

Vancomycin + Antibacterial Agent 75

-

-

Incubate the flasks at 37°C with shaking (e.g., 200 rpm).

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

-

Plot the log10 CFU/mL against time for each condition.

d. Interpretation of Results:

-

Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[10]

-

Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[9][10]

-

Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL from the initial inoculum.

e. Data Presentation:

Table 3: Time-Kill Assay Results (log10 CFU/mL) for MRSA

| Time (hours) | Growth Control | Vancomycin (0.5x MIC) | Agent 75 (0.25x MIC) | Combination |

|---|---|---|---|---|

| 0 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.6 | 5.5 | 4.8 |

| 4 | 7.8 | 5.4 | 5.2 | 3.5 |

| 8 | 8.9 | 5.1 | 4.9 | <2.0 |

| 24 | 9.2 | 4.8 | 4.5 | <2.0 |

In Vivo Efficacy Models

Following promising in vitro results, the synergistic effect of vancomycin and Antibacterial Agent 75 should be evaluated in relevant animal models of infection.

Murine Peritonitis/Sepsis Model

This model is useful for assessing the efficacy of antimicrobial agents in a systemic infection.[11]

a. Protocol Outline:

-

Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen (e.g., MRSA).

-

At a predetermined time post-infection (e.g., 1-2 hours), administer treatment via a relevant route (e.g., intravenous or subcutaneous).

-

Treatment groups should include:

-

Vehicle control (e.g., saline)

-

Vancomycin alone

-

Antibacterial Agent 75 alone

-

Vancomycin + Antibacterial Agent 75

-

-

Monitor mice for survival over a period of 7-14 days.

-

In separate cohorts, euthanize mice at specific time points (e.g., 24 hours post-treatment) to determine bacterial burden in peritoneal fluid, blood, and key organs (e.g., spleen, liver, kidneys).

b. Data Presentation:

Table 4: Survival in Murine Sepsis Model (n=10 mice/group)

| Treatment Group | Survival (%) |

|---|---|

| Vehicle Control | 10 |

| Vancomycin (10 mg/kg) | 40 |

| Antibacterial Agent 75 (20 mg/kg) | 30 |

| Combination | 90 |

Table 5: Bacterial Burden in Spleen (log10 CFU/g) at 24h Post-Treatment

| Treatment Group | Mean log10 CFU/g (± SD) |

|---|---|

| Vehicle Control | 8.5 (± 0.4) |

| Vancomycin (10 mg/kg) | 6.2 (± 0.6) |

| Antibacterial Agent 75 (20 mg/kg) | 6.8 (± 0.5) |

| Combination | 3.1 (± 0.3) |

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the synergistic potential of Antibacterial Agent 75 in combination with vancomycin. The checkerboard and time-kill assays offer robust in vitro methods for quantifying synergy, while in vivo models are essential for validating these findings and assessing therapeutic potential. The hypothetical data presented illustrates how a synergistic interaction can significantly enhance antibacterial efficacy, particularly against resistant pathogens. Such a combination therapy approach holds promise for overcoming antibiotic resistance and improving clinical outcomes.

References

- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 2. amberlife.net [amberlife.net]

- 3. Vancomycin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Efficacy of "Antibacterial Agent 75"

Introduction

These application notes provide detailed protocols for evaluating the in vivo efficacy of "Antibacterial Agent 75," a novel investigational broad-spectrum antibacterial compound. The selection of an appropriate animal model is critical for determining the therapeutic potential of new antimicrobial agents and for understanding their pharmacokinetic and pharmacodynamic (PK/PD) properties in a living system.[1][2] The following sections describe standardized and reproducible murine models of infection that are widely used in preclinical drug development to assess antibacterial efficacy against both localized and systemic infections.[3]

The protocols outlined below are intended for researchers, scientists, and drug development professionals. They cover essential preliminary in vitro testing, pharmacokinetic profiling, and two robust in vivo efficacy models: the neutropenic thigh infection model and the systemic sepsis model.

Preliminary In Vitro Susceptibility Testing

Before proceeding to animal models, it is essential to determine the in vitro activity of "Antibacterial Agent 75" against a panel of relevant bacterial pathogens. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.[4][5]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strain Preparation: Culture bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae) overnight on appropriate agar media.

-

Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

-

Antibiotic Dilution: Prepare a two-fold serial dilution of "Antibacterial Agent 75" in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for the tested organisms.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (bacteria without antibiotic) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[4]

Data Presentation: Hypothetical MIC Values for Antibacterial Agent 75

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Staphylococcus aureus (MRSA) USA300 | Gram-positive | 1 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 2 |

| Escherichia coli ATCC 25922 | Gram-negative | 1 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 2 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 |

Pharmacokinetic (PK) Profiling in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) of "Antibacterial Agent 75" is crucial for designing effective dosing regimens in efficacy studies.[6] A preliminary PK study in mice provides key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[7]

Protocol: Single-Dose Pharmacokinetic Study

-

Animal Preparation: Use healthy, specific-pathogen-free mice (e.g., CD-1, 6-8 weeks old). Acclimatize animals for at least 3 days before the experiment.

-

Drug Administration: Administer a single dose of "Antibacterial Agent 75" via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of "Antibacterial Agent 75" in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Data Presentation: Hypothetical PK Parameters for Antibacterial Agent 75 in Mice (10 mg/kg, Subcutaneous)

| Parameter | Value | Unit |

| Cmax | 8.5 | µg/mL |

| Tmax | 0.5 | hours |

| AUC (0-24h) | 45.2 | µg·h/mL |

| Half-life (t½) | 3.1 | hours |

In Vivo Efficacy Model 1: Murine Neutropenic Thigh Infection

This model is a standard for evaluating the efficacy of antimicrobial agents against localized deep-tissue infections.[3] It allows for the quantitative comparison of different agents and dosing regimens by measuring the reduction in bacterial load in the thigh muscle.[8][9]

Caption: Workflow for the Murine Neutropenic Thigh Infection Model.

Protocol: Neutropenic Thigh Infection

-

Induction of Neutropenia: Use female ICR (CD-1) mice (5-6 weeks old).[9] Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.[8][10]

-

Infection: On day 0, inject 0.1 mL of a bacterial suspension (e.g., S. aureus at 1 x 10⁷ CFU/mL) into the right thigh muscle of each mouse.[8]

-

Treatment Initiation: Two hours post-infection, begin treatment.[11] Randomly assign mice to groups (n=5-10 per group):

-

Group 1: Vehicle control (e.g., saline, subcutaneous).

-

Group 2: "Antibacterial Agent 75" (e.g., 10 mg/kg, subcutaneous).

-

Group 3: "Antibacterial Agent 75" (e.g., 40 mg/kg, subcutaneous).

-

Group 4: Comparator antibiotic (e.g., vancomycin, 110 mg/kg, subcutaneous).

-

-

Dosing Regimen: Administer treatments at specified intervals (e.g., every 8 hours) for 24 hours.

-

Efficacy Assessment: At 24 hours after the initiation of therapy (26 hours post-infection), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[8]

-

Bacterial Load Quantification: Perform serial ten-fold dilutions of the thigh homogenates and plate them onto appropriate agar (e.g., Trypticase Soy Agar with 5% sheep's blood).[8] Incubate overnight at 37°C and count the colonies to determine the number of CFU per gram of thigh tissue.

Data Presentation: Hypothetical Efficacy of Antibacterial Agent 75 in Thigh Model (S. aureus)

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/g thigh) ± SD | Change from 2h Control (log10 CFU/g) |

| Control (2h post-infection) | N/A | N/A | 6.2 ± 0.3 | N/A |

| Vehicle Control (26h) | N/A | q8h | 8.5 ± 0.4 | +2.3 |

| Antibacterial Agent 75 | 10 | q8h | 5.1 ± 0.5 | -1.1 |

| Antibacterial Agent 75 | 40 | q8h | 3.4 ± 0.6 | -2.8 |

| Vancomycin | 110 | q8h | 4.9 ± 0.4 | -1.3 |

In Vivo Efficacy Model 2: Murine Sepsis Model

The sepsis model is used to evaluate the efficacy of an antibacterial agent against a life-threatening systemic infection.[12] Efficacy is typically measured by the survival rate of the animals over a period of several days.[13][14]

Caption: Workflow for the Murine Systemic Sepsis Model.

Protocol: Systemic Sepsis

-

Animal and Inoculum Preparation: Use immunocompetent male CD-1 mice (6-8 weeks old). Prepare a bacterial suspension (e.g., E. coli) in a medium that enhances virulence, such as 5% hog gastric mucin. The inoculum should be calibrated to represent 10-100 times the 50% lethal dose (LD₅₀).[15]

-

Infection: Administer 0.5 mL of the bacterial suspension via intraperitoneal (IP) injection.[15]

-

Treatment Initiation: One hour post-infection, randomly assign mice to treatment groups (n=10-15 per group):

-

Group 1: Vehicle control (e.g., saline, subcutaneous).

-

Group 2: "Antibacterial Agent 75" (e.g., 20 mg/kg, subcutaneous).

-

Group 3: "Antibacterial Agent 75" (e.g., 50 mg/kg, subcutaneous).

-

Group 4: Comparator antibiotic (e.g., imipenem, 25 mg/kg, subcutaneous).

-

-

Dosing Regimen: A second dose may be administered at a later time point (e.g., 8 hours post-infection) depending on the agent's pharmacokinetics.

-

Monitoring and Endpoint: Monitor the mice for survival at least twice daily for 7 days. The primary endpoint is survival. Record any signs of morbidity (e.g., lethargy, ruffled fur, hypothermia).

-

Data Analysis: Plot survival data using a Kaplan-Meier survival curve and analyze for statistical significance using the log-rank test.

Data Presentation: Hypothetical Efficacy of Antibacterial Agent 75 in Sepsis Model (E. coli)

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Percent Survival at Day 7 |

| Vehicle Control | N/A | 1h post-infection | 0% |

| Antibacterial Agent 75 | 20 | 1h & 8h post-infection | 40% |

| Antibacterial Agent 75 | 50 | 1h & 8h post-infection | 80% |

| Imipenem | 25 | 1h & 8h post-infection | 70% |

Data Analysis and Interpretation

For the neutropenic thigh model , the primary outcome is the change in bacterial density (log₁₀ CFU/g) in the thigh muscle over the 24-hour treatment period compared to the vehicle control group. A statistically significant reduction in bacterial load indicates efficacy. A reduction of ≥ 3-log₁₀ CFU is generally considered bactericidal.